molecular formula C7H6Br2 B12401000 1-Bromo-4-(bromomethyl)benzene-d4

1-Bromo-4-(bromomethyl)benzene-d4

Cat. No.: B12401000
M. Wt: 253.95 g/mol
InChI Key: YLRBJYMANQKEAW-RHQRLBAQSA-N
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Description

1-Bromo-4-(bromomethyl)benzene-d4, also known as α,4-Dibromotoluene-d4, is a deuterium-labeled compound. It is a derivative of 1-Bromo-4-(bromomethyl)benzene, where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)benzene-d4 can be synthesized through the bromination of toluene-d4. The reaction typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethyl)benzene-d4 involves its participation in various chemical reactions due to the presence of reactive bromine atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies . The compound interacts with molecular targets through nucleophilic substitution and other reactions, influencing the pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(bromomethyl)benzene-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields. Its isotopic properties make it a valuable tool in research applications where precise tracking and analysis are required .

Properties

Molecular Formula

C7H6Br2

Molecular Weight

253.95 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-2,3,5,6-tetradeuteriobenzene

InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D

InChI Key

YLRBJYMANQKEAW-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])Br)[2H]

Canonical SMILES

C1=CC(=CC=C1CBr)Br

Origin of Product

United States

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